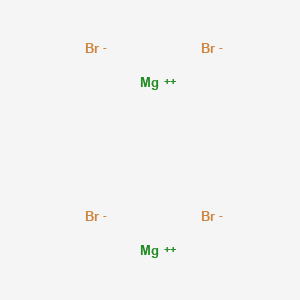

Magnesium bromide magnesium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium bromide magnesium, commonly referred to as magnesium bromide, is an inorganic compound with the chemical formula MgBr₂. It consists of one magnesium atom and two bromine atoms. This compound is known for its white crystalline appearance and hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide is used in various applications, including organic synthesis and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Direct Reaction: Elemental magnesium reacts with bromine under controlled conditions to form magnesium bromide. This reaction is highly exothermic and releases a significant amount of energy.

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to produce magnesium bromide and water or carbon dioxide, respectively

Industrial Production Methods: In industrial settings, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid, followed by crystallization above 0°C to obtain the hexahydrate form. The anhydrous form can be prepared by heating the hexahydrate with dry hydrogen bromide gas .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium bromide undergoes various chemical reactions, including:

Oxidation and Reduction: Magnesium bromide can participate in redox reactions, where it can be reduced to magnesium and bromine.

Substitution Reactions: It can act as a Lewis acid catalyst in organic synthesis, facilitating reactions such as the aldol reaction.

Common Reagents and Conditions:

Oxidation: Treatment with chlorine can convert magnesium bromide to magnesium chloride.

Substitution: In organic synthesis, magnesium bromide is used with reagents like dioxane to form coordination polymers.

Major Products:

Magnesium Chloride: Formed by treating magnesium bromide with chlorine.

Organic Compounds: Various organic synthesis reactions yield products like aldol derivatives.

Applications De Recherche Scientifique

Magnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in organic synthesis, aiding in reactions such as the aldol reaction and the Grignard reaction

Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant for treating nervous disorders

Industry: It serves as a flame retardant and modifies the catalytic properties of palladium on charcoal.

Mécanisme D'action

Magnesium bromide exerts its effects through various mechanisms:

Lewis Acid Catalysis: As a Lewis acid, magnesium bromide can accept electron pairs, facilitating various organic reactions.

Sedative and Anticonvulsant Effects: In medicine, magnesium bromide’s depressive impact on the central nervous system helps reduce anxiety and manage epileptic seizures.

Comparaison Avec Des Composés Similaires

Magnesium bromide can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but used more extensively in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less common but used in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings

Magnesium bromide stands out due to its specific applications in organic synthesis and medicine, highlighting its versatility and importance in various fields.

Propriétés

Numéro CAS |

58749-16-9 |

|---|---|

Formule moléculaire |

Br4Mg2 |

Poids moléculaire |

368.23 g/mol |

Nom IUPAC |

dimagnesium;tetrabromide |

InChI |

InChI=1S/4BrH.2Mg/h4*1H;;/q;;;;2*+2/p-4 |

Clé InChI |

VVSUWBLWFYUYMY-UHFFFAOYSA-J |

SMILES canonique |

[Mg+2].[Mg+2].[Br-].[Br-].[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)